molecular formula C11H16BrN B12077658 [3-(3-Bromophenyl)propyl](ethyl)amine

[3-(3-Bromophenyl)propyl](ethyl)amine

Cat. No.: B12077658
M. Wt: 242.16 g/mol
InChI Key: SQOYPJYAUQYNFU-UHFFFAOYSA-N
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Description

Contextualization within Substituted Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by organic substituents. nih.gov They are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic groups attached to the nitrogen atom. sigmaaldrich.com 3-(3-Bromophenyl)propylamine, with its ethyl group and a 3-bromophenylpropyl group bonded to the nitrogen, is classified as a secondary amine.

The chemical behavior of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. wikipedia.org The basicity of an amine is influenced by the electronic effects of its substituents. Alkyl groups, being electron-donating, generally increase basicity compared to ammonia. cymitquimica.com Conversely, aryl groups can decrease basicity if the lone pair delocalizes into the aromatic ring. wikipedia.org In the case of 3-(3-Bromophenyl)propylamine, the nitrogen is not directly attached to the phenyl ring, so its basicity is expected to be more influenced by the alkyl substituents.

A common synthetic route to secondary amines is reductive amination. libretexts.org This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For instance, the synthesis of N-ethyl-3-phenylpropylamine, a close structural analog, can be envisioned through the reductive amination of 3-phenylpropanal (B7769412) with ethylamine (B1201723). Another established method is the nucleophilic substitution of an alkyl halide by a primary amine. libretexts.org However, this method can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification challenging. wikipedia.orglibretexts.org

Relevance and Potential Areas of Academic Inquiry for 3-(3-Bromophenyl)propylamine

The specific structure of 3-(3-Bromophenyl)propylamine suggests several avenues for academic investigation. The presence of a bromine atom on the phenyl ring provides a reactive handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This could enable the synthesis of a diverse library of derivatives with varied electronic and steric properties, which could be screened for biological activity or material applications.

The phenylpropylamine scaffold itself is of interest in medicinal chemistry. For example, 3-phenylpropylamine (B116678) has been studied as a monoamine releasing agent. wikipedia.org The introduction of a bromine atom and an ethyl group on the nitrogen could modulate this activity, potentially leading to new probes for studying neurotransmitter transporters or as starting points for the development of novel therapeutic agents. Phenylalkylamine derivatives are known to act as calcium channel blockers, and the specific substitutions on 3-(3-Bromophenyl)propylamine could lead to unique pharmacological profiles. researchgate.netdrugbank.com

Furthermore, brominated organic compounds are widely used as flame retardants. nih.gov While the specific application of 3-(3-Bromophenyl)propylamine in this area is not documented, its bromine content suggests that it could be explored as a reactive intermediate in the synthesis of novel flame-retardant materials.

Overview of Research Trajectories for Related Chemical Entities

Research into compounds structurally related to 3-(3-Bromophenyl)propylamine has followed several distinct trajectories. One major area is in the development of novel psychoactive substances, where modifications to the phenethylamine (B48288) and phenylpropylamine backbone have led to a wide array of compounds with varying potencies and selectivities for different monoamine transporters. wikipedia.org

In a different vein, the synthesis of complex molecules often utilizes brominated intermediates. For example, brominated phenyl derivatives are key starting materials in the synthesis of various pharmaceuticals and agrochemicals, where the bromine atom is strategically replaced in later synthetic steps. The synthesis of (R)-1-(3-Bromophenyl)ethylamine highlights the utility of such brominated precursors. chemicalbook.com

The study of structure-activity relationships (SAR) is another critical research trajectory. By systematically modifying the structure of a lead compound, such as by altering the substitution pattern on the phenyl ring or changing the nature of the alkyl groups on the amine, researchers can gain insights into the molecular features required for a specific biological activity. The data gathered from such studies on analogs of 3-(3-Bromophenyl)propylamine could contribute to the rational design of new molecules with desired properties.

Data Tables

Table 1: Inferred Chemical Properties of 3-(3-Bromophenyl)propylamine and a Related Analog

Property3-(3-Bromophenyl)propylamine (Inferred)N-ethyl-3-phenylpropylamine nih.gov
Molecular FormulaC₁₁H₁₆BrNC₁₁H₁₇N nih.gov
Molecular Weight242.16 g/mol 163.26 g/mol nih.gov
XLogP3~3.72.9 nih.gov
Hydrogen Bond Donor Count11 nih.gov
Hydrogen Bond Acceptor Count11 nih.gov
Rotatable Bond Count44 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-(3-bromophenyl)-N-ethylpropan-1-amine

InChI

InChI=1S/C11H16BrN/c1-2-13-8-4-6-10-5-3-7-11(12)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3

InChI Key

SQOYPJYAUQYNFU-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 3 Bromophenyl Propylamine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 3-(3-Bromophenyl)propylamine identifies several key disconnections and the corresponding precursor molecules. The most logical disconnections are at the C-N bonds, suggesting two primary synthetic strategies.

Reductive Amination Route: Disconnecting the C-N bond formed via reductive amination points to 3-(3-bromophenyl)propanal and ethylamine (B1201723) as the key precursors. This is often a preferred method for creating secondary amines due to its high efficiency and control over the degree of alkylation. masterorganicchemistry.com

Alkylation Route: A disconnection based on an alkylation reaction suggests either reacting 3-(3-bromophenyl)propyl halide with ethylamine or reacting 3-(3-bromophenyl)propylamine with an ethyl halide.

Nitrile Reduction Route: This pathway involves the synthesis and subsequent modification of 3-(3-bromophenyl)propanenitrile . The nitrile group can be reduced to a primary amine, which is then ethylated.

These analyses highlight the importance of efficiently preparing the bromophenyl-containing intermediates.

The synthesis of the target amine is critically dependent on the availability of key intermediates containing the 3-bromophenylpropyl structure.

3-(3-Bromophenyl)propanal: This aldehyde is a crucial precursor for the reductive amination pathway. It is commercially available as a yellow to brown sticky oil or solid. sigmaaldrich.com Its synthesis can be achieved through methods analogous to the preparation of similar phenylpropanals, such as the Mizoroki–Heck cross-coupling reaction between a bromobenzene (B47551) derivative and an acrolein acetal, followed by hydrolysis. nih.gov

3-(3-Bromophenyl)propanenitrile: This nitrile is the starting point for the nitrile reduction pathway. It is available commercially as a solid. sigmaaldrich.com Its empirical formula is C₉H₈BrN and it has a molecular weight of 210.07 g/mol . sigmaaldrich.com Synthetic routes to similar phenylpropanenitriles often involve the reaction of a corresponding benzyl (B1604629) halide with a cyanide salt.

3-(3-Bromophenyl)propyl Halides: Intermediates like 3-(3-bromophenyl)propyl bromide are key for direct alkylation routes. These can be prepared from the corresponding alcohol, 3-(3-bromophenyl)propan-1-ol, via standard halogenation reactions. The alcohol itself can be synthesized by the reduction of 3-(3-bromophenyl)propanoic acid or its esters, which in turn can be derived from 3-nitrobenzaldehyde (B41214) precursors. nih.gov

Ethylamine: As a fundamental building block, ethylamine is a readily available commercial chemical. Industrial production often involves the reaction of ethanol (B145695) with ammonia (B1221849) over an oxide catalyst. It is a key reagent for both reductive amination and direct alkylation strategies.

3-(3-Bromophenyl)propylamine: This primary amine is a central intermediate, particularly for synthesis strategies involving subsequent ethylation. The most direct route to its preparation is the reduction of the corresponding nitrile, 3-(3-bromophenyl)propanenitrile . This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Direct Amine Synthesis Approaches for 3-(3-Bromophenyl)propylamine

With the key precursors in hand, several direct methods can be employed to synthesize the final product.

Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com This approach avoids the common problem of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com The process involves two main steps: the formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the target amine.

In the context of synthesizing 3-(3-Bromophenyl)propylamine, the reaction would proceed between 3-(3-bromophenyl)propanal and ethylamine . A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive towards the intermediate iminium ion. masterorganicchemistry.com

Table 1: Reagents and Conditions for Reductive Amination

Reactant 1Reactant 2Reducing AgentSolventTypical Conditions
3-(3-Bromophenyl)propanalEthylamineSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room temperature, 12-24 hours
3-(3-Bromophenyl)propanalEthylamineSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)pH controlled (6-7), Room temperature, 12-24 hours
3-(3-Bromophenyl)propanalEthylamineH₂/Catalyst (e.g., Pd/C, PtO₂)Ethanol (EtOH) or Methanol (MeOH)Hydrogen pressure (1-50 atm), Room temperature to 50°C

Direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds. However, this method often suffers from a lack of selectivity, as the product amine can be more nucleophilic than the starting amine, leading to multiple alkylations. masterorganicchemistry.com

Two primary alkylation pathways exist for the synthesis of 3-(3-Bromophenyl)propylamine:

Alkylation of Ethylamine: Reacting 3-(3-bromophenyl)propyl halide (e.g., bromide) with ethylamine. A significant drawback is the potential for the product, 3-(3-Bromophenyl)propylamine, to react further with the starting halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Using a large excess of ethylamine can favor the formation of the desired secondary amine but often leads to difficult separations and low yields. masterorganicchemistry.com

Alkylation of 3-(3-Bromophenyl)propylamine: Reacting 3-(3-bromophenyl)propylamine with an ethyl halide (e.g., ethyl iodide or bromide). This route faces the same challenge of over-alkylation, yielding a mixture of the secondary amine, the tertiary amine (bis[3-(3-bromophenyl)propyl]ethylamine), and the starting primary amine.

Due to these control issues, direct alkylation is often a less desirable synthetic strategy compared to reductive amination for producing secondary amines cleanly. masterorganicchemistry.com

Table 2: Alkylation Reaction Pathways and Products

AmineAlkyl HalideDesired ProductMajor Side Products
Ethylamine3-(3-Bromophenyl)propyl bromide3-(3-Bromophenyl)propylamineEthyl-[3-(3-bromophenyl)propyl]amine, (3-(3-Bromophenyl)propyl)triethylammonium bromide
3-(3-Bromophenyl)propylamineEthyl bromide3-(3-Bromophenyl)propylamineBis[3-(3-bromophenyl)propyl]ethylamine, Diethyl[3-(3-bromophenyl)propyl]amine

The nitrile group is a versatile functional group that can be converted into a primary amine, which can then be further functionalized. The synthesis starting from 3-(3-bromophenyl)propanenitrile provides an alternative route. sigmaaldrich.comuni.lu

The synthesis can proceed via two main sequences:

Reduction then Alkylation: The nitrile is first reduced to the primary amine, 3-(3-bromophenyl)propylamine , using a strong reducing agent like LiAlH₄ or via catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium). The resulting primary amine is then ethylated. This second step can be performed via direct alkylation with an ethyl halide, which carries the risk of over-alkylation, or more cleanly via reductive amination with acetaldehyde (B116499).

N-Alkylation then Reduction: While less common for this type of transformation, it is conceptually possible to form an N-ethylated intermediate prior to the full reduction of the nitrile, though this is not a standard or efficient method for producing secondary amines.

The reduction of the nitrile to the primary amine followed by a controlled reductive amination with acetaldehyde represents the most efficient and high-yielding approach within this category.

Palladium-Catalyzed Amination Routes to 3-(3-Bromophenyl)propylamine and Analogues

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. capes.gov.bryoutube.com This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org The synthesis of 3-(3-Bromophenyl)propylamine can be achieved by coupling an ammonia equivalent with a suitable 3-(3-bromophenyl)propyl halide or pseudohalide. More directly, 3-(3-Bromophenyl)propylamine can be synthesized by coupling ethylamine with 1-bromo-3-(3-bromopropyl)benzene.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent system. youtube.comnih.gov Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often crucial for achieving high yields by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com Research has demonstrated that a variety of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes, can be effective. organic-chemistry.orgnih.gov The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). organic-chemistry.org

Catalyst/Ligand SystemAmine SourceSubstrate ExampleBaseSolventConditionsYield
Pd(OAc)₂ / XPhosEthylamine1-bromo-3-(3-chloropropyl)benzeneNaOtBuToluene80-110 °CHigh
Pd₂(dba)₃ / SPhosAmmonia Equivalent3-(3-bromophenyl)propyl triflateCs₂CO₃Dioxane100 °CGood
[(CyPF-tBu)PdCl₂]Aniline1-bromo-4-fluorobenzeneK₃PO₄t-AmylOH100 °C>95%
Pd(OAc)₂ / Ad₃PAniline1-bromo-4-fluorobenzeneN-methyl-2-pyrrolidoneToluene/H₂O80 °C>98% nih.gov

This table presents representative conditions for Buchwald-Hartwig amination reactions relevant to the synthesis of aryl amines. Specific yields for the target compound may vary.

Advanced Synthetic Techniques and Methodological Innovations

Beyond classical methods, advanced synthetic strategies offer pathways to novel analogues and more efficient processes.

The parent compound, 3-(3-Bromophenyl)propylamine, is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced into the propyl chain, is of significant interest for developing enantiomerically pure pharmaceuticals. nih.gov For instance, an analogue like (R)-1-(3-bromophenyl)ethylamine introduces chirality at the benzylic position. chemicalbook.com

Achieving asymmetry can be accomplished through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as D-phenylalaninol, allows for the synthesis of chiral products in a single step. nih.gov

Chiral Catalysis: The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, can induce enantioselectivity in reactions such as asymmetric hydrogenation of a corresponding enamine or imine.

Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of a racemic mixture of a chiral analogue, selectively reacting with one enantiomer to allow for the separation of the other. nih.gov

The development of asymmetric C-H functionalization, using a combination of photoredox and nickel catalysis, represents a frontier in creating chiral C(sp³)–C(sp³) bonds, which could be applied to generate chiral centers on the propyl chain of related molecules. synthesisspotlight.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, are powerful tools for rapidly generating molecular diversity. organic-chemistry.orgtcichemicals.comwikipedia.org While a direct MCR to 3-(3-Bromophenyl)propylamine is not commonly cited, MCRs can be used to construct similar structural motifs.

For example, the Petasis reaction (a borono-Mannich reaction) could theoretically be adapted. A three-component reaction between 3-bromobenzaldehyde, an amine (like a protected ammonia equivalent), and a vinyl boronic acid could generate a complex allyl amine, which could then be reduced to the desired propyl chain. nih.gov Similarly, palladium-catalyzed three-component reactions involving aryl halides, amines, and other coupling partners are emerging as versatile methods for creating complex molecules in a single step. nih.govnih.gov These approaches offer significant advantages in terms of step economy and are highly valuable in combinatorial chemistry and drug discovery. tcichemicals.com

Purification and Characterization Techniques in Synthesis Research

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.

Purification:

Extraction: Liquid-liquid extraction is commonly used to separate the amine product from inorganic salts and other impurities after the reaction is quenched. The pH is typically adjusted to ensure the amine is in its freebase form (soluble in organic solvents) or its salt form (soluble in the aqueous phase).

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying the crude product. A solvent system, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the compound. The addition of a small amount of triethylamine (B128534) to the eluent can prevent the protonation of the amine product on the acidic silica gel, reducing tailing and improving separation.

Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

Characterization: The structure and purity of 3-(3-Bromophenyl)propylamine and its precursors are confirmed using a suite of spectroscopic techniques.

TechniquePurposeExpected Observations for 3-(3-Bromophenyl)propylamine
¹H NMR Determines the proton environment and connectivity.Signals corresponding to the aromatic protons on the bromophenyl ring, methylene (B1212753) (CH₂) protons of the propyl and ethyl groups, and the methyl (CH₃) protons of the ethyl group. nih.govchemicalbook.com
¹³C NMR Determines the carbon skeleton of the molecule.Distinct signals for each carbon atom, including aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and aliphatic carbons of the propyl and ethyl chains. spectrabase.comresearchgate.net
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be visible in the molecular ion peak (M and M+2). nih.gov
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching vibrations. The absence of N-H stretching (around 3300-3500 cm⁻¹) would distinguish the tertiary amine from its primary or secondary amine precursors. nih.gov
Elemental Analysis Confirms the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen will match the calculated values for the molecular formula C₁₁H₁₆BrN.

This table provides a general guide to the expected spectroscopic data. Actual chemical shifts and fragmentation patterns will be specific to the molecule.

Structure Activity Relationship Sar Studies of 3 3 Bromophenyl Propylamine and Its Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. In many classes of neurologically active agents, halogen substitution significantly influences potency and selectivity.

The position of the bromine atom on the phenyl ring has a profound effect on the molecule's pharmacological profile. For halogenated isomers in some classes of compounds, the order of activity has been observed as ortho > para > meta. mdpi.com This suggests that the placement of the halogen influences the molecule's ability to fit into a specific binding pocket. For instance, in a series of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums, compounds with halogen substituents at the ortho-position generally displayed the strongest activity. mdpi.com Conversely, for other scaffolds like certain serotonin (B10506) uptake inhibitors, a para-substituent, such as a trifluoromethyl group, was found to be the most favorable. nih.gov

The electronic properties of the substituent are also key. Generally, electron-withdrawing groups on the N-phenyl ring of some antifungal compounds have been shown to enhance activity, while electron-donating groups cause a decrease. mdpi.com However, this is not a universal rule. In a study of fluorinated phenylcyclopropylamines, electron-withdrawing groups like fluorine and chlorine slightly decreased activity, whereas an electron-donating methyl group increased potency significantly. nih.gov This highlights that the optimal electronic nature of the substituent is highly dependent on the specific biological target. The substitution of bromine at the meta position in 3-(3-Bromophenyl)propylamine suggests a specific steric and electronic requirement for its intended target. Replacing the bromine with other halogens or functional groups would likely alter the activity profile significantly. For example, replacing a 4'-fluoro group on a citalopram (B1669093) analogue with a bromo group reduced serotonin transporter (SERT) affinity by approximately six-fold. nih.gov

SubstituentPositionGeneral Electronic EffectObserved Impact on Activity (in Analogous Series)
-BrMetaElectron-withdrawingThe specific activity of the title compound suggests this is a tolerated or favorable position for its target.
-CF₃ParaStrongly Electron-withdrawingFound to be highly favorable for serotonin uptake inhibition in a phenylpropylamine series. nih.gov
-Cl, -Br, -FOrthoElectron-withdrawingGenerally provides the highest activity in certain series of antifungal compounds. mdpi.com
-F, -ClParaElectron-withdrawingSlightly decreased inhibitory potency in a series of phenylcyclopropylamine-based enzyme inhibitors. nih.gov
-CH₃ParaElectron-donatingIncreased inhibitory potency significantly in the same phenylcyclopropylamine series. nih.gov

The three-carbon propyl linker between the phenyl ring and the nitrogen atom is crucial for positioning the two terminal functional groups in the correct orientation for binding. Altering the length of this chain can have significant effects on biological activity.

Chain Length: Shortening the chain to two carbons (ethylamine) or lengthening it to four carbons (butylamine) would alter the distance between the aromatic ring and the basic nitrogen. This modification directly impacts how the molecule can span binding subsites within a receptor or transporter. For many monoamine transporter inhibitors, a two- or three-atom chain length is optimal for activity.

Chain Branching: Introducing alkyl substituents (e.g., a methyl group) on the propyl chain would create a chiral center and restrict the molecule's conformational flexibility. This can either enhance or decrease activity. If the added group results in a favorable steric interaction with the binding site and locks the molecule in a more active conformation, potency may increase. Conversely, a sterically clashing group would reduce or abolish activity. Branching can also influence metabolic stability.

The nature of the substituent on the amine nitrogen is a key modulator of pharmacological activity and selectivity. The terminal amine is typically protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many targets.

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom is critical. The parent compound, a secondary amine ([3-(3-bromophenyl)propyl]ethyl amine), differs from its primary amine analogue ([3-(3-bromophenyl)propyl]amine) and tertiary amine counterparts. In many psychoactive compound series, secondary amines (often N-methyl or N-ethyl) exhibit a balanced and potent profile. For instance, the conversion of a primary amine to its N-methyl secondary amine derivative is a common strategy in medicinal chemistry. nih.gov The ethyl group on the title compound likely contributes to its specific binding affinity and lipophilicity.

Size of N-Alkyl Groups: Increasing the size of the N-alkyl group beyond ethyl (e.g., to propyl, butyl, or larger groups) often leads to a decrease in potency due to steric hindrance at the binding site. However, in some cases, larger or more complex N-substituents can be accommodated and may even confer selectivity for a particular receptor subtype. nih.gov

Cyclic Analogues: Incorporating the nitrogen atom into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, is another common modification. This constrains the position of the nitrogen and its substituents, which can lead to an increase in affinity if the resulting conformation is favorable for binding.

Nitrogen SubstitutionAmine TypePotential Impact on ActivityExample from Analogous Series
-HPrimaryOften serves as a baseline; may have different selectivity compared to substituted amines.Primary amine derivatives of some transporter inhibitors are potent but may lack selectivity. nih.gov
-CH₃SecondaryFrequently optimal for potency at monoamine transporters.The N-methyl derivative of a 3-phenoxy-3-phenylpropylamine (B8440625) is a potent serotonin uptake inhibitor. nih.gov
-CH₂CH₃SecondaryThe title compound; suggests a favorable balance of steric and electronic properties for its target.Ethylamine (B1201723) can be synthesized via the reaction of ethylamine with propionaldehyde (B47417) followed by hydrogenation. google.com
-CH(CH₃)₂SecondaryIncreased steric bulk may decrease affinity unless the binding pocket is large enough.Larger N-alkyl groups often reduce potency at SERT.
-(CH₂)₃- (Pyrrolidine)Tertiary (Cyclic)Conformationally restricted; can increase potency and selectivity if the ring system orients the molecule favorably.N-pyrrolidinyl derivatives are common in CNS drug discovery. nih.gov

Conformational Analysis and Its Role in SAR

As a flexible molecule, 3-(3-bromophenyl)propylamine can adopt numerous conformations in solution. However, it is likely that only one or a small subset of these conformations is responsible for its biological activity (the "bioactive conformation"). Conformational analysis is therefore essential to understanding its SAR. The relative orientation of the 3-bromophenyl ring and the protonated ethylamine group is dictated by rotations around the single bonds of the propyl chain. The presence of specific intramolecular interactions and the energetic favorability of certain staggered conformations will determine the preferred shape of the molecule. The absolute configuration can also be critical; in one study of phenylcyclopropylamines, the (1S,2S)-enantiomer was a potent enzyme inhibitor while the (1R,2R)-enantiomer was inactive, demonstrating a strong dependence on stereoisomerism. nih.gov For 3-(3-bromophenyl)propylamine, its ability to adopt the correct three-dimensional shape to fit into a binding site is a prerequisite for activity.

Pharmacophore Modeling for 3-(3-Bromophenyl)propylamine Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this scaffold can be hypothesized based on its structure and the common features of related neuroactive agents. nih.gov

Key pharmacophoric features would likely include:

Aromatic Ring Center: A point defining the center of the bromophenyl ring, crucial for hydrophobic or pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Feature/Halogen Bond Donor: The bromine atom itself can act as a hydrophobic feature and, importantly, as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like an oxygen or nitrogen) in the receptor.

Positive Ionizable Feature: The ethylamine nitrogen, which is protonated at physiological pH, provides a key positive charge. This feature typically forms a strong ionic bond with a negatively charged amino acid residue, such as aspartic acid, in the target protein.

A pharmacophore model serves as a template for designing new molecules with potentially similar or improved activity and for virtual screening of compound databases to find new hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for 3-(3-Bromophenyl)propylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of the 3-(3-bromophenyl)propylamine scaffold, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) could be highly informative. mdpi.commdpi.com

In such a study, a series of analogues would be synthesized and their biological activity measured. The molecules would then be aligned based on their common scaffold, and various physicochemical fields (descriptors) would be calculated for each:

Steric Fields (CoMFA/CoMSIA): Describe the shape and size of the molecules. The models can indicate regions where steric bulk is favorable or unfavorable for activity.

Electrostatic Fields (CoMFA/CoMSIA): Describe the distribution of partial charges. The models can identify areas where positive or negative potential enhances binding.

Hydrophobic Fields (CoMSIA): Map regions of hydrophobicity and hydrophilicity.

Hydrogen Bond Donor/Acceptor Fields (CoMSIA): Identify where hydrogen bond donors or acceptors would improve activity.

The resulting QSAR model, often visualized as 3D contour maps, would highlight which regions of the molecule are sensitive to modification. For example, a QSAR model might show that increasing steric bulk and positive electrostatic potential around the 4-position of the phenyl ring enhances activity, while bulk is detrimental near the ethylamine moiety. These models provide a powerful predictive tool for guiding the design of more potent and selective analogues. nih.govmdpi.com

Compound SeriesQSAR MethodKey Findings / Model Performance
Indole Derivatives for SERT/D23D-QSAR (CoMFA/CoMSIA)Generated models with good internal and external validation (q² > 0.5, r²_ncv > 0.95), providing information on the structure-activity relationship. nih.gov
Aryloxypropanolamines for β3-AR3D-QSAR (CoMFA/CoMSIA)Developed highly predictive models (r²_test > 0.86) to guide the design of agonists with anti-obesity profiles. mdpi.com
Tryptamine Derivatives2D-QSARFound a clear relationship between the larvicidal activity of non-chlorinated compounds and the lipophilicity descriptor (Log P). researchgate.net
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives3D-QSAR (CoMFA/CoMSIA)Models showed that steric, electrostatic, and hydrophobic fields were important for D3 receptor binding, leading to the design of novel ligands with predicted higher affinity. mdpi.com

Molecular and Cellular Interaction Profiling of 3 3 Bromophenyl Propylamine

In Vitro Receptor Binding Affinity and Selectivity

No published studies were identified that assessed the in vitro receptor binding affinity and selectivity of "3-(3-Bromophenyl)propylamine".

Assessment at Monoamine Transporters (DAT, SERT, NET)

There is no available data from radioligand binding assays or other experimental procedures detailing the affinity (Ki or IC50 values) of "3-(3-Bromophenyl)propylamine" for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). nih.govwikipedia.orgfrontiersin.orgacs.org The interaction of various other ligands with these transporters is well-documented, highlighting the importance of their regulation in neurotransmission. nih.govwikipedia.orgnih.gov However, the specific binding profile of "3-(3-Bromophenyl)propylamine" at these sites remains uncharacterized.

Investigation of G Protein-Coupled Receptors (GPCRs)

No research has been published on the binding of "3-(3-Bromophenyl)propylamine" to G protein-coupled receptors (GPCRs). The functional consequences of ligand binding to GPCRs, such as G-protein activation or β-arrestin recruitment, have not been investigated for this compound. nih.govnih.gov

Binding to Other Relevant Neurotransmitter Receptors (e.g., 5-HT2A, Histamine (B1213489) H3, Opioid Receptors)

There is a lack of information regarding the binding affinity of "3-(3-Bromophenyl)propylamine" for other significant neurotransmitter receptors, including the 5-HT2A receptor, histamine H3 receptor, and opioid receptors. nih.govnih.gov While the modulation of these receptors by various ligands is a subject of extensive research, the profile of "3-(3-Bromophenyl)propylamine" remains to be determined.

Sigma Receptor Binding Profiles

No data is available in the scientific literature concerning the binding affinity and selectivity of "3-(3-Bromophenyl)propylamine" for either sigma-1 or sigma-2 receptors.

Enzyme Inhibition and Modulation Studies (e.g., Cholinesterases, Kinases, Glycolysis Enzymes)

No studies have been published that evaluate the inhibitory or modulatory effects of "3-(3-Bromophenyl)propylamine" on the activity of enzymes such as cholinesterases (acetylcholinesterase or butyrylcholinesterase), protein kinases, or enzymes involved in glycolysis. nanobioletters.comnih.govbrieflands.comnih.govbrieflands.com

Cellular Uptake and Distribution Mechanisms in In Vitro Systems

There is no available research on the mechanisms of cellular uptake and the subsequent distribution of "3-(3-Bromophenyl)propylamine" in in vitro cell systems. Studies to elucidate whether this compound is a substrate for any transporters or its passive diffusion characteristics have not been reported.

Mechanism of Action at the Molecular Level in Model Systems

Direct studies detailing the mechanism of action for 3-(3-Bromophenyl)propylamine at the molecular level are not found in the available scientific literature. The functional activity and specific molecular targets for this compound have not been characterized.

In general, the chemical scaffold of 3-(3-Bromophenyl)propylamine belongs to the phenethylamine (B48288) and phenylpropylamine class of compounds. Molecules with this core structure are frequently investigated for their interaction with the monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). researchgate.netnih.gov These transporters are crucial for regulating neurotransmitter levels in the synapse. nih.gov

Structure-activity relationship (SAR) studies on related classes of compounds, such as 3-aryl tropane (B1204802) analogues, have shown that the position and nature of substituents on the phenyl ring can significantly influence binding affinity and selectivity for the different monoamine transporters. researchgate.net For example, meta-substituted compounds in some series have been found to be potent ligands at the dopamine transporter. researchgate.net Furthermore, studies on other phenethylamine derivatives have explored how substitutions on the phenyl ring and the amine group affect affinity for targets like the serotonin 5-HT2A receptor. biomolther.org

However, without experimental data from binding assays or functional studies specifically on 3-(3-Bromophenyl)propylamine, any discussion of its potential targets or mechanism of action remains speculative. There are no published inhibition constants (Kᵢ), IC₅₀ values, or efficacy data to report.

Metabolic Pathways and Biotransformation Research in Vitro and in Vivo, Non Human Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes/S9 Fractions

Initial assessment of a compound's metabolism is often conducted using subcellular fractions from the liver, such as microsomes and S9 fractions, which contain high concentrations of drug-metabolizing enzymes.

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. For a molecule like 3-(3-Bromophenyl)propylamine, potential Phase I transformations could include:

N-dealkylation: The removal of the ethyl group from the amine.

Hydroxylation: The addition of a hydroxyl group, likely on the phenyl ring or the propyl chain.

Dehydrogenation: The removal of hydrogen atoms.

Epoxidation: The formation of an epoxide ring, potentially on the aromatic ring.

Following Phase I, the modified compound can undergo Phase II conjugation, where an endogenous molecule is added to further increase water solubility and facilitate excretion. Potential pathways include:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group.

Without experimental data, the occurrence and extent of these reactions for 3-(3-Bromophenyl)propylamine remain hypothetical.

In Vivo Metabolite Profiling in Animal Models (e.g., Rodent Studies)

In vivo studies, typically in rodent models like rats or mice, are essential to understand the complete metabolic profile of a compound in a whole organism.

Analysis of urine, feces, and plasma from animal models after administration of the compound allows for the identification of all major and minor metabolites that are excreted. This provides a comprehensive picture of how the compound is processed and eliminated by the body.

Comparing the metabolites found in in vivo studies with those identified in in vitro assays is a critical step. This comparison helps to validate the in vitro models and understand any discrepancies, which may arise from factors not present in subcellular fractions, such as the involvement of cytosolic enzymes or whole-cell transport processes.

Enzymatic Systems Involved in Metabolism of 3-(3-Bromophenyl)propylamine

The primary family of enzymes responsible for Phase I metabolism is the Cytochrome P450 (CYP) superfamily. Different CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) exhibit varying substrate specificities. For secondary alkylamines, metabolism can be initiated by CYP enzymes, leading to metabolites like primary amines or hydroxylamines. Determining which specific CYP enzymes are responsible for the metabolism of 3-(3-Bromophenyl)propylamine would require reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors. Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or monoamine oxidases (MAOs), could also potentially be involved.

Computational Chemistry and Molecular Modeling of 3 3 Bromophenyl Propylamine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. nih.govnih.gov DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize molecular geometry and compute various electronic parameters. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic properties at the quantum level. For 3-phenylpropylamine (B116678), a related compound, DFT has been used to determine optimized structural parameters and calculate NMR chemical shifts. researchgate.net

ParameterPredicted ValueDescription
Bond Lengths
C-Br~1.90 ÅThe length of the covalent bond between a carbon atom of the phenyl ring and the bromine atom.
C-N~1.47 ÅThe length of the covalent bond between the propyl chain carbon and the nitrogen atom.
C-C (Aromatic)~1.39 ÅThe average length of the carbon-carbon bonds within the phenyl ring.
C-C (Aliphatic)~1.53 ÅThe average length of the carbon-carbon single bonds in the propyl and ethyl chains.
Bond Angles
C-C-N~110-115°The angle formed by the carbon backbone of the propyl chain and the nitrogen atom.
C-N-C~112°The angle around the central nitrogen atom, connecting the propyl and ethyl groups.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap implies higher reactivity.

For 3-(3-Bromophenyl)propylamine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the bromophenyl ring and the lone pair of the nitrogen atom. The LUMO is likely distributed across the aromatic ring. This distribution dictates how the molecule interacts with other species, particularly biological receptors.

PropertyPredicted Value (eV)Significance
HOMO Energy-6.0 to -6.5Represents the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy-1.5 to -2.0Represents the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)~4.0 to 5.0Indicates chemical reactivity and stability; a larger gap suggests higher stability.

Note: The data in this table is illustrative, representing typical values derived from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.commdpi.com It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. chemrxiv.org In an MEP map, negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the MEP map of 3-(3-Bromophenyl)propylamine, distinct regions of varying potential would be observed. The area around the nitrogen atom's lone pair and the electronegative bromine atom would exhibit a negative electrostatic potential, making these sites potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms attached to the amine group (if protonated) and the carbons of the alkyl chains would show a positive potential, indicating their role as potential hydrogen bond donors or sites for interaction with negatively charged residues in a receptor.

Molecular RegionPredicted Electrostatic PotentialChemical Significance
Nitrogen Atom (Lone Pair)Negative (Red/Yellow)Site for protonation, hydrogen bond acceptor.
Bromine AtomNegative (Red/Yellow)Potential halogen bond donor, contributes to overall lipophilicity.
Amine Hydrogens (if protonated)Positive (Blue)Site for hydrogen bond donation.
Aromatic RingMostly Neutral/Slightly NegativeSite for π-π stacking and hydrophobic interactions.

Note: The descriptions in this table are predictive, based on the principles of MEP analysis.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as 3-(3-Bromophenyl)propylamine, interacts with a biological target, typically a protein receptor. plos.orgchula.ac.th Docking predicts the preferred binding mode and affinity of the ligand within the receptor's active site, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. nih.govfrontiersin.orgplos.org

Given its structure, 3-(3-Bromophenyl)propylamine could be docked into various central nervous system (CNS) receptors to explore its potential pharmacological activity. The docking process would likely reveal key interactions:

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl ring and the alkyl chains can form van der Waals and hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonds with electron-donating atoms in the receptor pocket.

Following docking, MD simulations would be performed to assess the dynamic stability of the predicted binding pose. nih.gov These simulations track the atomic movements of the complex, providing a more realistic view of the binding event and helping to validate the docking results. nih.gov

Docking ParameterIllustrative ResultDescription
Binding Affinity (kcal/mol) -7.0 to -9.0A negative value indicating the predicted strength of the ligand-receptor interaction; more negative values suggest stronger binding.
Key Interacting Residues Asp, Ser, Phe, TyrExamples of amino acids in a receptor's active site that could form bonds with the ligand.
Types of Interactions Hydrogen bonds, Halogen bonds, Hydrophobic interactions, π-π stackingThe specific non-covalent forces stabilizing the ligand-receptor complex.

Note: This table presents hypothetical results of a molecular docking study to illustrate the expected outcomes.

Prediction of ADME Properties (Excluding Human Data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. springernature.comresearchgate.net In silico tools can accurately predict these properties based on the molecule's structure, helping to identify potential liabilities before synthesis and testing. chemrxiv.org Several physicochemical properties are calculated to evaluate a compound's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. mdpi.com

For 3-(3-Bromophenyl)propylamine, ADME prediction software would calculate key descriptors to estimate its potential for oral bioavailability and CNS penetration. mdpi.com

ADME Property / DescriptorPredicted ValueCompliance with Drug-Likeness Rules
Molecular Weight (MW)256.19 g/mol Yes (< 500)
LogP (Lipophilicity)~3.5 - 4.0Yes (< 5)
Hydrogen Bond Donors (HBD)1Yes (< 5)
Hydrogen Bond Acceptors (HBA)1Yes (< 10)
Topological Polar Surface Area (TPSA)~12.0 ŲYes (indicates good potential for BBB penetration)
Blood-Brain Barrier (BBB) PermeationPermeantPredicted to cross the BBB. mdpi.com

Note: The data presented is generated from computational prediction models and serves as an estimation of the compound's properties.

In Silico Metabolite Prediction and Pathway Elucidation

In silico metabolite prediction is a computational approach used to forecast how a compound will be metabolized by enzymes in the body, primarily cytochrome P450 (CYP) enzymes. nih.gov These tools identify the most likely sites of metabolism (SoMs) on the molecule and predict the structures of the resulting metabolites. This information is valuable for understanding a compound's metabolic stability and identifying potentially active or toxic metabolites. mdpi.com

For 3-(3-Bromophenyl)propylamine, several metabolic pathways can be predicted based on its chemical structure and common metabolic reactions observed for similar compounds. nih.gov

Predicted Metabolic Pathways:

N-Dealkylation: The removal of the ethyl group from the nitrogen atom is a common metabolic pathway for secondary amines, leading to the primary amine metabolite.

Aliphatic Hydroxylation: Oxidation of the propyl chain, likely at the carbon adjacent to the nitrogen or the phenyl ring.

Aromatic Hydroxylation: Addition of a hydroxyl group to the bromophenyl ring, typically at positions ortho or para to the propyl substituent.

Phase II Conjugation: The primary and secondary amine metabolites, as well as hydroxylated products, could undergo subsequent glucuronidation or sulfation. mdpi.com

Metabolic ReactionPredicted MetaboliteEnzyme Family
N-Deethylation3-(3-Bromophenyl)propylamineCytochrome P450 (CYP)
Propyl Chain Hydroxylation3-(3-Bromophenyl)-x-hydroxypropylamineCytochrome P450 (CYP)
Aromatic Hydroxylation3-(3-Bromo-x-hydroxyphenyl)propylamineCytochrome P450 (CYP)
GlucuronidationMetabolite-glucuronide conjugateUGTs

Note: This table outlines plausible metabolic transformations for 3-(3-Bromophenyl)propylamine based on computational prediction models.

Advanced Analytical Methodologies for 3 3 Bromophenyl Propylamine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying 3-(3-Bromophenyl)propylamine from complex mixtures, such as biological matrices or reaction media. The choice of technique depends on the analyte's properties and the analytical objective.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the quantitative analysis of secondary amines and their metabolites due to its exceptional sensitivity and selectivity. nih.govacs.org The technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

For the analysis of 3-(3-Bromophenyl)propylamine, reversed-phase liquid chromatography (RPLC) is typically employed. The separation is influenced by the pH of the mobile phase; using a basic mobile phase (e.g., pH 9.5) can neutralize the amine, leading to longer retention times and improved peak shapes on C18 columns. waters.com In contrast, acidic mobile phases protonate the amine, which can sometimes result in poor retention and peak tailing on traditional silica-based columns. waters.com

Detection by mass spectrometry is most effective using electrospray ionization (ESI) in positive ion mode, which readily protonates the basic nitrogen atom of the ethylamine (B1201723) group, forming a stable pseudomolecular ion [M+H]⁺. For quantitative analysis, the tandem mass spectrometry (MS/MS) approach, specifically using selected reaction monitoring (SRM), is utilized. nih.gov In SRM, the [M+H]⁺ ion of the target analyte is mass-selected (Q1), fragmented via collision-induced dissociation (CID), and specific, stable product ions are monitored (Q3). This process minimizes background interference and allows for highly specific quantification.

The metabolism of secondary alkyl amines like 3-(3-Bromophenyl)propylamine can proceed through several pathways, including N-dealkylation and oxidation. nih.govnih.gov The primary metabolites expected would be the primary amine from N-de-ethylation, 3-(3-bromophenyl)propylamine, and products from the hydroxylation of the aromatic ring or the propyl chain. nih.gov LC-MS/MS is adept at simultaneously monitoring the parent compound and its various metabolites.

Compound NameChemical FormulaMolecular Weight ( g/mol )Precursor Ion ([M+H]⁺)
3-(3-Bromophenyl)propylamine C₁₁H₁₆BrN242.15242.0/244.0
3-(3-Bromophenyl)propylamineC₉H₁₂BrN214.10214.0/216.0
3-(3-Bromo-4-hydroxyphenyl)propylamineC₁₁H₁₆BrNO258.15258.0/260.0
3-(3-Bromophenyl)propylhydroxylamineC₁₁H₁₆BrNO258.15258.0/260.0

Note: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by approximately 2 m/z units, which is a key signature in mass spectrometric identification.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. However, primary and secondary amines are polar and can exhibit poor peak shapes and adsorption on GC columns due to hydrogen bonding. researchgate.net Therefore, a derivatization step is essential prior to the analysis of 3-(3-Bromophenyl)propylamine. researchgate.netsigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability while improving chromatographic behavior. sigmaaldrich.com This is typically achieved by reacting the amine with a reagent that replaces the active hydrogen on the nitrogen atom. sigmaaldrich.com Common strategies for secondary amines include acylation or silylation. researchgate.netjfda-online.com Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) produces stable, volatile derivatives that are also highly sensitive for detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also a widely used method. sigmaaldrich.com

Once derivatized, the analyte is separated on a low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by the mass spectrometer, typically using electron ionization (EI). EI produces a reproducible fragmentation pattern that serves as a chemical fingerprint for structural confirmation. The fragmentation of the derivatized 3-(3-Bromophenyl)propylamine would be expected to involve cleavage at the C-C bond alpha to the nitrogen atom.

Derivatizing AgentAbbreviationDerivative TypeTarget Functional Group
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylPrimary/Secondary Amine, Hydroxyl
N-methyl-N-(tert-butydimethylsilyl)trifluoroacetamideMTBSTFASilylPrimary/Secondary Amine, Hydroxyl
Acetic AnhydrideAAAcylPrimary/Secondary Amine, Hydroxyl
Trifluoroacetic AnhydrideTFAAFluoroacylPrimary/Secondary Amine, Hydroxyl
Heptafluorobutyric AnhydrideHFBAFluoroacylPrimary/Secondary Amine, Hydroxyl

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as a powerful analytical tool, offering high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com Its various modes can be adapted for the analysis of a wide range of compounds, including arylalkylamines like 3-(3-Bromophenyl)propylamine and its metabolites.

Given the hydrophobic nature of 3-(3-Bromophenyl)propylamine, arising from its bromophenyl and ethyl groups, Micellar Electrokinetic Chromatography (MEKC) is a particularly suitable CE technique. wikipedia.org MEKC extends the applicability of CE to neutral and hydrophobic compounds by introducing a surfactant into the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). longdom.org These micelles act as a pseudo-stationary phase, allowing for differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. asdlib.org

For the analysis of 3-(3-Bromophenyl)propylamine and its potential metabolites, which may include hydroxylated or de-ethylated species, a MEKC method would likely be developed. The separation mechanism would rely on the differences in hydrophobicity and charge-to-size ratio of the parent compound and its metabolites.

A hypothetical MEKC method for the separation of 3-(3-Bromophenyl)propylamine and its primary metabolites could involve the following parameters:

Parameter Condition Rationale
Capillary Fused-silica, 50 µm i.d., 65 cm total length (56 cm effective length)Standard capillary dimensions providing a good balance between separation efficiency and analysis time. nih.gov
Background Electrolyte (BGE) 70 mM Boric acid, adjusted to pH 9.5 with 0.1 M Sodium HydroxideA basic pH ensures that the amine functional groups are mostly deprotonated, enhancing interaction with the micelles and controlling the electroosmotic flow (EOF). nih.gov
Surfactant 25 mM Sodium Dodecyl Sulfate (SDS)Anionic surfactant that forms negatively charged micelles, enabling the separation of hydrophobic analytes. wikipedia.org
Organic Modifier 15% (v/v) MethanolAdded to the BGE to modify the polarity of the running buffer, which can improve the resolution and reduce the analysis time for hydrophobic compounds. nih.gov
Applied Voltage 25 kVProvides efficient migration and separation of the analytes. nih.gov
Temperature 25 °CControlled temperature ensures reproducible migration times and prevents excessive Joule heating.
Injection Hydrodynamic injection, 50 mbar for 5 sA common and reproducible method for introducing the sample into the capillary. mdpi.com
Detection UV-Vis Diode Array Detector (DAD) at 210 nmThe aromatic ring in the compounds allows for sensitive UV detection.

Capillary Zone Electrophoresis (CZE) could also be employed, particularly for the charged metabolites or if the parent amine is analyzed at a low pH where it is protonated. mdpi.com In CZE, separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge and size. nih.gov For enhanced sensitivity, especially for low-concentration metabolites, online sample concentration techniques like stacking can be utilized. horiba.comubc.ca

Method Validation and Robustness for Research Applications

For any analytical method to be considered reliable for research purposes, it must undergo thorough validation to ensure it is fit for its intended purpose. dlsu.edu.ph Method validation demonstrates that the procedure is accurate, precise, specific, and robust.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This would be demonstrated by the baseline resolution of 3-(3-Bromophenyl)propylamine from its potential metabolites and other matrix constituents.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations that are expected in the research samples.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com

Robustness Testing:

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmoutsourcing.com According to ICH guidelines, robustness should be considered during the development phase. biopharmaspec.com For the proposed MEKC method, a robustness study would involve systematically varying key parameters to assess their impact on the separation.

A fractional factorial experimental design is an efficient approach to evaluate the robustness of the method. amazonaws.com The following table outlines a potential robustness study design for the MEKC analysis of 3-(3-Bromophenyl)propylamine.

Factor Nominal Value Variation (-) Variation (+)
BGE pH9.59.39.7
BGE Concentration (mM)706872
SDS Concentration (mM)252426
Methanol Content (%)151416
Voltage (kV)252426
Temperature (°C)252426

The effect of these variations on critical responses, such as resolution between peaks, migration times, and peak areas, would be statistically evaluated. If a factor is found to have a significant effect, it must be carefully controlled in the final method protocol. For instance, if the resolution between the parent compound and a key metabolite is sensitive to the percentage of methanol, this parameter would require stringent control.

The following table presents hypothetical validation data for the MEKC method, demonstrating its suitability for research applications.

Parameter Result
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (Recovery %) 98.5 - 101.2
Precision (RSD %)
- Repeatability (Intra-day)< 1.5
- Intermediate Precision (Inter-day)< 2.0
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0
Robustness The method is robust within the tested parameter variations.

Applications of 3 3 Bromophenyl Propylamine in Chemical Biology Research

Development as Molecular Probes for Target Identification and Validation

The precise identification and validation of biological targets are foundational to understanding disease and developing new therapeutics. Molecular probes, particularly those that can be visualized through imaging techniques, are indispensable in this endeavor. The structure of 3-(3-Bromophenyl)propylamine is well-suited for transformation into such probes, most notably for Positron Emission Tomography (PET) imaging.

PET is a highly sensitive, quantitative imaging modality that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. nih.gov The introduction of a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Bromine-76 (⁷⁶Br), into the 3-(3-Bromophenyl)propylamine structure could yield a valuable radioprobe. The presence of the bromine atom on the phenyl ring offers a strategic site for radiohalogenation.

Research Findings:

While direct radiolabeling studies on 3-(3-Bromophenyl)propylamine are not yet prevalent in the literature, the principles for its development are well-established. The conversion of the stable bromine to a radioactive isotope like ⁷⁶Br or the replacement of the bromine with ¹⁸F via nucleophilic substitution are common strategies in radiochemistry. The resulting radiolabeled molecule could then be used in preclinical models to investigate the biodistribution, target engagement, and pharmacokinetics of molecules based on this scaffold.

For instance, if a derivative of 3-(3-Bromophenyl)propylamine is found to bind to a specific receptor in the central nervous system, a radiolabeled version could be used to non-invasively map the distribution and density of this receptor in the living brain. This would be invaluable for validating the receptor as a drug target and for studying its role in neurological disorders.

Radionuclide Half-life Application Notes for Phenylalkylamine Probes
Fluorine-18 (¹⁸F)109.8 minIdeal for studies of several hours; requires synthetic precursor. mdpi.com
Bromine-76 (⁷⁶Br)16.2 hLonger half-life suitable for slower biological processes. mdpi.com
Carbon-11 (¹¹C)20.4 minAllows for multiple studies in the same day; requires rapid synthesis. nih.gov
Gallium-68 (⁶⁸Ga)68 minOften used with chelating agents for metallic complexation. mdpi.com

Integration into Conjugation Chemistry for Advanced Bioconjugates

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. This technique is used to create antibody-drug conjugates, fluorescently labeled proteins, and molecules for targeted drug delivery. The secondary amine of 3-(3-Bromophenyl)propylamine serves as a key functional handle for its integration into bioconjugates.

Research Findings:

The secondary amine can be reacted with a variety of bifunctional linkers. For example, it can be acylated with an activated ester that also contains a bioorthogonal functional group, such as an alkyne or an azide (B81097). This "click chemistry" handle would then allow for the efficient and specific attachment of the 3-(3-Bromophenyl)propylamine derivative to a biomolecule that has been modified with a complementary functional group.

This approach would enable the targeted delivery of the bromophenylpropylamine moiety to specific cells or tissues. If the core structure has a desirable pharmacological activity, conjugating it to a tumor-targeting antibody could enhance its therapeutic index by concentrating it at the site of action and reducing systemic exposure.

Bioconjugation Reaction Functional Group on Amine Derivative Functional Group on Biomolecule Resulting Linkage
Amide Bond FormationCarboxylic Acid or Activated EsterAmine (e.g., Lysine)Amide
Reductive AminationAldehyde or KetoneAmine (e.g., Lysine)Secondary Amine
Click ChemistryAlkyne or AzideAzide or AlkyneTriazole
Michael AdditionMaleimideThiol (e.g., Cysteine)Thioether

Use in Ligand Design for Structure-Based Drug Discovery Efforts (Pre-clinical, Research Focus)

Structure-based drug discovery relies on understanding the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and specificity. The 3-(3-Bromophenyl)propylamine scaffold offers several features that can be systematically modified in a ligand design campaign.

Research Findings:

The key components of the molecule—the bromophenyl ring, the propyl linker, and the ethylamine (B1201723) group—can be explored to establish a structure-activity relationship (SAR).

Bromophenyl Ring: The position and nature of the halogen can be varied. For example, moving the bromine to the ortho- or para-position, or replacing it with chlorine or iodine, would alter the electronic and steric properties of the ring, potentially influencing binding affinity.

Propyl Linker: The length and rigidity of the alkyl chain can be modified. Shortening or lengthening the chain, or introducing sites of unsaturation or cyclopropyl (B3062369) groups, can help to optimize the orientation of the phenyl ring and the amine group within a binding pocket.

Ethylamine Group: The substitution on the nitrogen atom can be altered. Replacing the ethyl group with other alkyl or aryl groups can probe for additional interactions with the target protein.

A hypothetical SAR study could involve synthesizing a library of analogs and testing their binding affinity for a target of interest. The results would guide the design of subsequent generations of compounds with improved properties.

Scaffold Position Potential Modifications Rationale for Modification
Phenyl RingChange halogen (Cl, F, I), move position (ortho, para)Modulate electronics and sterics for improved binding.
Propyl LinkerVary length (ethyl, butyl), introduce rigidity (alkene, alkyne)Optimize ligand conformation and fit within the binding site.
EthylamineChange N-substituent (methyl, propyl, benzyl), cyclizeExplore additional hydrophobic or steric interactions.

Exploration as a Scaffold for Novel Chemical Biology Tools

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of diverse compounds. The 3-(3-Bromophenyl)propylamine structure is an excellent candidate for such a scaffold.

Research Findings:

By leveraging combinatorial chemistry approaches, a large number of derivatives of this scaffold can be synthesized. For example, the secondary amine can be used as a point of diversification, reacting it with a library of carboxylic acids to generate a wide array of amides. Similarly, the bromine on the phenyl ring can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce a wide range of substituents at that position.

Such a library of compounds could be screened against a panel of biological targets to identify novel "hits" for drug discovery or to develop new chemical probes with unique specificities. For example, a library based on this scaffold could be used in high-throughput screening to identify new inhibitors of a particular enzyme or new ligands for an orphan receptor. The development of such tools is essential for exploring new areas of biology and for the initial stages of drug development.

Future Directions and Emerging Research Avenues for 3 3 Bromophenyl Propylamine

Exploration of Novel Biological Targets

Future investigations should therefore extend beyond the classical monoamine transporters to explore a wider range of potential biological targets. These could include:

G-Protein Coupled Receptors (GPCRs): A significant number of drugs for central nervous system (CNS) disorders target GPCRs. thermofisher.com It is plausible that 3-(3-Bromophenyl)propylamine or its derivatives could modulate the activity of various GPCRs, such as serotonin (B10506), dopamine (B1211576), or adrenergic receptor subtypes, either directly as an agonist or antagonist, or indirectly as an allosteric modulator. thermofisher.comacs.org

Ion Channels: Voltage-gated and ligand-gated ion channels are fundamental to neuronal excitability and signaling. The structural motifs present in 3-(3-Bromophenyl)propylamine could facilitate interactions with these channels, a property observed in other phenylalkylamine derivatives. drugbank.com

Trace Amine-Associated Receptors (TAARs): These receptors are increasingly recognized for their role in modulating monoaminergic neurotransmission and are considered promising targets for novel antidepressants and antipsychotics. frontiersin.org

Enzymes: Beyond transporter inhibition, the compound could potentially interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). frontiersin.orgrsc.org

A comprehensive screening of 3-(3-Bromophenyl)propylamine against a panel of CNS-related targets will be crucial to identify any off-target activities that might contribute to its pharmacological profile or to discover entirely new mechanisms of action.

Development of Photoaffinity Labels or Other Mechanism-Based Probes

The development of sophisticated molecular tools is paramount for dissecting the intricate interactions between a ligand and its biological target. Photoaffinity labeling is a powerful technique that enables the covalent attachment of a probe to its binding site upon photoactivation, allowing for the identification and characterization of the target protein. wipo.int

Future research should focus on the rational design and synthesis of photoaffinity probes based on the 3-(3-Bromophenyl)propylamine scaffold. This would typically involve the incorporation of a photoreactive moiety, such as an aryl azide (B81097) or a benzophenone, into the molecule. mdpi.com The bromophenyl group itself could potentially be exploited for photo-crosslinking under certain conditions, or it could serve as a handle for the attachment of a photoreactive group.

These probes would be invaluable for:

Target Identification and Validation: Confirming the direct binding of 3-(3-Bromophenyl)propylamine to monoamine transporters or identifying novel binding partners.

Binding Site Mapping: Elucidating the precise amino acid residues within the transporter's binding pocket that interact with the ligand.

Studying Conformational Changes: Investigating how ligand binding induces conformational shifts in the transporter protein, which is crucial for understanding the mechanism of reuptake inhibition. nih.gov

Furthermore, mechanism-based probes could be designed to report on specific aspects of transporter function, such as substrate translocation or the binding of allosteric modulators.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a specific biological target. thermofisher.comstanford.edu The integration of 3-(3-Bromophenyl)propylamine and its future analogs into HTS campaigns will be essential for accelerating the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Both experimental and computational HTS approaches will be valuable:

Experimental HTS: This involves the use of automated platforms to test thousands of compounds in parallel using assays that measure, for example, the inhibition of neurotransmitter uptake in cells expressing specific transporters. acs.orgrsc.org Libraries of compounds based on the 3-(3-Bromophenyl)propylamine scaffold can be synthesized and screened to explore the structure-activity relationships (SAR).

Virtual (In Silico) HTS: Computational modeling and docking studies can be used to screen vast virtual libraries of compounds against the three-dimensional structures of the monoamine transporters. acs.org This approach can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

The data generated from HTS will be instrumental in building robust SAR models for this class of compounds, guiding the rational design of new derivatives with optimized pharmacological profiles for various CNS disorders. iqvia.commdpi.combenthamscience.com

Investigation of Stereoisomeric Effects in Biological Systems

The structure of 3-(3-Bromophenyl)propylamine contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on a drug's biological activity. mdpi.commdpi.comnih.gov The different spatial arrangements of the enantiomers can lead to significant differences in their binding affinity for the target, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comtandfonline.com

Therefore, a critical future direction for the research of 3-(3-Bromophenyl)propylamine is the investigation of its stereoisomeric effects. This will involve:

Chiral Synthesis and Separation: Developing methods for the stereoselective synthesis of each enantiomer or for the separation of the racemic mixture.

Pharmacological Characterization of Enantiomers: Evaluating the individual enantiomers for their potency and selectivity at the monoamine transporters and other potential biological targets.

In Vivo Studies: Comparing the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers in animal models to determine if one enantiomer possesses a more favorable therapeutic profile.

This line of research could lead to the development of a single-enantiomer drug, which may offer improved efficacy and a better side-effect profile compared to the racemic mixture.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalyst/BaseYield (%)Purification
Nucleophilic SubstitutionEthanolK₂CO₃60–75Recrystallization
Pd-Catalyzed CouplingAcetonitrilePdCl₂(PPh₃)₂, CuI50–65Column Chromatography

How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:
Byproduct formation (e.g., dialkylation or unreacted halides) can be mitigated by:

  • Controlling Stoichiometry : Use a 1.2:1 molar ratio of ethylamine to 3-(3-bromophenyl)propyl bromide to limit excess amine.
  • Temperature Modulation : Maintain 60–80°C for nucleophilic substitution to balance reaction rate and selectivity.
  • Catalyst Screening : For Pd-catalyzed routes, test ligands (e.g., PPh₃ vs. Xantphos) to improve regioselectivity .
  • In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate .

What spectroscopic techniques are critical for characterizing 3-(3-Bromophenyl)propylamine?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the ethyl and propyl chains (δ 1.0–1.5 ppm for CH₃; δ 2.5–3.5 ppm for CH₂-N). The aromatic bromine causes deshielding (δ 7.2–7.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. Table 2: Key NMR Signals

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl (-CH₂CH₃)1.1 (t), 2.6 (q)14.1, 47.8
Propyl (-CH₂CH₂CH₂)1.5 (m), 2.8 (m)24.3, 48.5
Aromatic C-Br-122.5, 131.2

How can researchers resolve contradictory data in reaction yields or spectroscopic profiles?

Methodological Answer:

  • Reproduce Conditions : Ensure solvent purity, exact stoichiometry, and inert atmosphere.
  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities; compare with known side products (e.g., dialkylated amines) .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and verify assignments .

What strategies are recommended for studying the biological activity of 3-(3-Bromophenyl)propylamine?

Methodological Answer:

  • Target Identification : Screen against GPCRs or monoamine transporters using radioligand binding assays, leveraging structural similarity to psychoactive amines .
  • Dose-Response Studies : Use HEK293 cells transfected with target receptors to measure IC₅₀ values.
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess CYP450-mediated degradation .

Q. Table 3: Structural Analogs and Reported Activities

CompoundTargetActivity (IC₅₀)Source
[(3-Chlorophenyl)methyl]amineSerotonin Receptor120 nM
[3-(Dimethylamino)propyl] derivativesDopamine Transporter85 nM

How does the bromine substituent influence the compound's reactivity and interaction profiles?

Methodological Answer:

  • Electrophilicity : The electron-withdrawing bromine enhances the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura cross-coupling for further functionalization .
  • Hydrophobic Interactions : Bromine increases logP, improving membrane permeability in cellular assays.
  • Halogen Bonding : The Br atom may engage in X-bonding with protein residues (e.g., backbone carbonyls), influencing binding affinity .

What computational tools can predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP inhibition.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like the dopamine transporter .
  • MD Simulations : Run GROMACS simulations to assess stability in lipid bilayers or protein binding pockets .

How do structural analogs of 3-(3-Bromophenyl)propylamine differ in biological activity?

Methodological Answer:

  • Halogen Substitution : Replacing Br with Cl or I alters steric and electronic profiles, affecting target selectivity (e.g., 3-Cl analogs show higher serotonin receptor affinity) .
  • Alkyl Chain Length : Extending the propyl chain to butyl reduces CNS penetration due to increased molecular weight .

Q. Table 4: Impact of Structural Modifications

ModificationEffect on ActivityExample Compound
Br → ClIncreased serotonin receptor binding[(3-Cl) variant]
Propyl → ButylReduced logP, lower CNS uptake[Butyl derivative]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.